molecular formula C6H5Br2N3 B13969254 4-Bromo-3-(bromomethyl)-1-methyl-1h-pyrazole-5-carbonitrile

4-Bromo-3-(bromomethyl)-1-methyl-1h-pyrazole-5-carbonitrile

Katalognummer: B13969254
Molekulargewicht: 278.93 g/mol
InChI-Schlüssel: BFINZMOZSWXNEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C6H5Br2N3. It is a brominated pyrazole derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-5-carbonitrile. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms, forming less brominated or non-brominated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve solvents like ethanol or acetonitrile and may require catalysts such as palladium.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a bromo-oxide compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-Bromo-3-(bromomethyl)benzoic acid
  • 4-Bromo-3-hydroxy-3-methylbutyl diphosphate

Uniqueness

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H5Br2N3

Molekulargewicht

278.93 g/mol

IUPAC-Name

4-bromo-5-(bromomethyl)-2-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H5Br2N3/c1-11-5(3-9)6(8)4(2-7)10-11/h2H2,1H3

InChI-Schlüssel

BFINZMOZSWXNEF-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)CBr)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.